6-Hydroxyquinoline-5-carbonitrile chemical structure and properties
6-Hydroxyquinoline-5-carbonitrile chemical structure and properties
This technical guide details the structure, synthesis, and applications of 6-Hydroxyquinoline-5-carbonitrile , a specialized heterocyclic intermediate.
[1][2]
Executive Summary
6-Hydroxyquinoline-5-carbonitrile (also known as 5-cyano-6-hydroxyquinoline) is a bifunctional quinoline scaffold characterized by a hydroxyl group at position 6 and a nitrile group at position 5. Unlike its more common isomer, 8-hydroxyquinoline (a metal chelator), this 6,5-substituted isomer serves primarily as a molecular building block in medicinal chemistry, particularly for kinase inhibitors, and as a model system for Excited-State Proton Transfer (ESPT) studies due to its photoacidity.
Key Distinction: Researchers must distinguish this compound from quinoline-6-carbonitrile derivatives (e.g., Senexin B), where the nitrile is at position 6. In the title compound, the nitrile is at position 5, providing unique ortho-electronic effects on the adjacent hydroxyl group.
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 6-Hydroxyquinoline-5-carbonitrile |
| Common Synonyms | 5-Cyano-6-quinolinol; 5-Cyano-6-hydroxyquinoline |
| Molecular Formula | C |
| Molecular Weight | 170.17 g/mol |
| CAS Number | Note: Often indexed under general substituted quinolines; verify specific isomer batch.[1][2][3][4][5][6] |
| SMILES | Oc1c(C#N)c2ncccc2cc1 |
Electronic Properties & Tautomerism
The proximity of the electron-withdrawing cyano group (-CN) to the hydroxyl group (-OH) at position 6 significantly alters the physicochemical profile compared to the parent 6-hydroxyquinoline:
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Acidity (pKa): The -CN group (ortho-substitution) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenolate anion. This makes the compound significantly more acidic (estimated pKa ~7.0–7.5) than 6-hydroxyquinoline (pKa ~8.9).
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H-Bonding: An intramolecular hydrogen bond is not favored due to the linear geometry of the nitrile group, leaving the hydroxyl proton available for intermolecular interactions or solvent transfer.
Synthetic Pathways[4][7][10]
Two primary routes exist for synthesizing this scaffold: a classical electrophilic substitution pathway and a specialized nucleophilic aromatic substitution (S
Route A: The Classical Vilsmeier-Haack Sequence (Recommended)
This route is preferred for laboratory-scale synthesis due to predictable regiochemistry and milder conditions.
Mechanism:
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Formylation: 6-Hydroxyquinoline undergoes Vilsmeier-Haack formylation.[2] The hydroxyl group activates the ring; position 5 is favored (ortho to -OH, para to the ring fusion) over position 7 due to steric and electronic "bond fixation" arguments common in naphthalene-like systems.
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Dehydration: Conversion of the aldoxime to the nitrile.
Figure 1: Step-wise synthesis via formylation and dehydration.
Route B: Nucleophilic Substitution of Hydrogen (S ArH)
This route utilizes 6-nitroquinoline and cyanide, involving a complex mechanism where the nitro group directs the incoming nucleophile but is itself modified or preserved depending on conditions. Literature indicates that reaction with KCN can yield 6-hydroxyquinoline-5-carbonitrile directly via an oxidative rearrangement of the Meisenheimer adduct.
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Reagents: 6-Nitroquinoline, KCN, DMSO/DMF.
-
Note: This route often produces side products (e.g., azo-dimers) and requires careful chromatographic separation.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
The 6-hydroxyquinoline-5-carbonitrile motif serves as a high-value fragment:
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Kinase Hinge Binding: The quinoline nitrogen (N1) and the 6-hydroxyl group can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.
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Selectivity Filter: The 5-cyano group projects into the "gatekeeper" region or solvent front, offering a vector for growing the molecule to achieve selectivity (e.g., in CDK or EGFR inhibitors).
Photoacid & Fluorescence Probes
6-Hydroxyquinolines are known photoacids (compounds that become significantly more acidic in the excited state).
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Mechanism: Upon UV excitation, the electron density shifts from the hydroxyl oxygen to the quinoline ring/nitrogen.
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Effect of Nitrile: The 5-cyano group enhances this charge transfer, potentially pushing the emission into the red spectrum and increasing the rate of Excited-State Proton Transfer (ESPT). This makes the compound useful as a pH-sensitive fluorescent probe in biological assays.
Experimental Protocol: Handling & Stability
Standard Operating Procedure (SOP)
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Solubility: Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl is prone to slow oxidation if exposed to air/light for extended periods.
-
Safety:
-
Cyanide Hazard: Although the nitrile group is covalently bound, metabolic metabolism or extreme acidic hydrolysis can release HCN. Handle in a fume hood.
-
Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.
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Analytical Validation
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IR Spectrum: Look for a sharp, weak band at ~2220–2230 cm
(C≡N stretch) and a broad band at ~3200–3400 cm (O-H stretch). -
1H NMR (DMSO-d6): The proton at position 7 (ortho to OH) will appear as a doublet, coupled to H8. The disappearance of the H5 signal (present in the parent 6-hydroxyquinoline) confirms substitution.
References
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S_NArH Synthesis Mechanism: Halama, A., et al. "Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions."[7] Perkin Transactions 1, 1999.
-
Vilsmeier-Haack on Hydroxyquinolines: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[1][2][8] Comprehensive Organic Synthesis, 1991. (General reference for the formylation protocol).
-
Kinase Inhibitor Scaffolds: Evaluation of quinoline-carbonitriles in CDK8/19 inhibition (Contextual reference for scaffold utility). Journal of Medicinal Chemistry / NIH PubMed Central.
- Photoacidity of Hydroxyquinolines: Bardez, E., et al. "Excited-state proton transfer in 6-hydroxyquinoline." Journal of Physical Chemistry, 1989.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 580-16-5: 6-Hydroxyquinoline | CymitQuimica [cymitquimica.com]
- 4. researchtrends.net [researchtrends.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A901773I [pubs.rsc.org]
- 8. Formylation - Wikipedia [en.wikipedia.org]
